HPCR vs. Cisplatin: Differential Cytotoxicity Across Three Cancer Cell Lines
In an MTT assay following 96‑hour treatment, HPCR showed moderate growth inhibitory activity against U‑87 MG glioblastoma (IC₅₀ = 71 ± 10 μM) and A549 lung carcinoma (IC₅₀ = 92.3 ± 7.3 μM), while displaying low activity against MCF‑7 breast cancer (IC₅₀ = 112.3 ± 5.4 μM) [1]. Cisplatin, the clinical comparator, exhibited IC₅₀ values of 28.3 ± 5.3 μM, 30.4 ± 5.2 μM, and 26.9 ± 4.7 μM, respectively, under identical conditions [1].
| Evidence Dimension | Half‑maximal inhibitory concentration (IC₅₀) |
|---|---|
| Target Compound Data | U‑87 MG: 71 ± 10 μM; A549: 92.3 ± 7.3 μM; MCF‑7: 112.3 ± 5.4 μM |
| Comparator Or Baseline | Cisplatin: U‑87 MG: 28.3 ± 5.3 μM; A549: 30.4 ± 5.2 μM; MCF‑7: 26.9 ± 4.7 μM |
| Quantified Difference | HPCR is 2.5‑fold (U‑87) to 3.0‑fold (A549) less potent than cisplatin against these cell lines, with the largest difference observed in MCF‑7 cells (4.2‑fold). |
| Conditions | MTT assay, 96‑hour exposure, cell lines: U‑87 MG, A549, MCF‑7 |
Why This Matters
HPCR provides a moderately potent, structurally distinct starting point for glioblastoma and lung cancer research, with a cytotoxic fingerprint that differs from cisplatin, enabling orthogonal mechanism‑of‑action studies.
- [1] Alshahateet SF, Al-Trawneh SA, Abadleh MM, et al. Cheminformatics-based design and biomedical applications of a new Hydroxyphenylcalix[4] resorcinarene as anti-cancer agent. Sci Rep. 2024 Dec 13;14(1):30460. View Source
